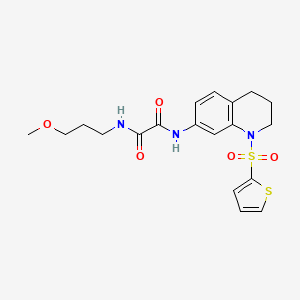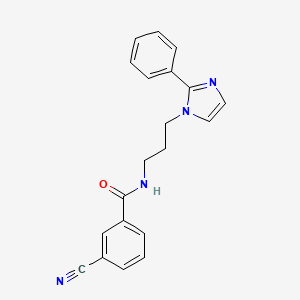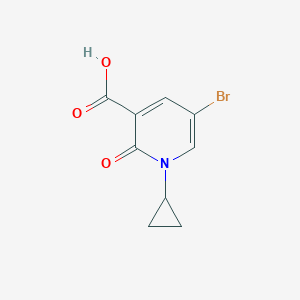![molecular formula C12H10N2S B2636602 5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine CAS No. 303145-57-5](/img/structure/B2636602.png)
5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine” is a heterocyclic compound . It belongs to the class of pyridazinones, which are known for their wide range of pharmacological activities . Pyridazinones contain two adjacent nitrogen atoms in a six-membered ring along with a keto functionality .
Synthesis Analysis
Efficient preparations of 4- and 5-phenyl-4,5-dihydropyridazin-3 (2 H)-ones have been developed . The synthetic routes have been used to give analogues with substituents in the phenyl rings .Molecular Structure Analysis
The molecular formula of “5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine” is C12H10N2S . Pyridazinone, a derivative of pyridazine, contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Chemical Reactions Analysis
Pyridazinones have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological properties .Applications De Recherche Scientifique
Antibacterial Activity
The compound 5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine has been explored for its antibacterial properties. In a study by Al-Kamali et al. (2014), novel thieno[2,3-c]pyridazines were synthesized and evaluated for their antibacterial activities. The compounds showed promising results in this regard, indicating potential applications in developing new antibacterial agents (Al-Kamali et al., 2014).
Synthesis and Chemical Properties
There is significant interest in the synthesis and chemical properties of pyridazine derivatives. Deeb et al. (1991) described various reactions of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide with formamide, acetic anhydride, and carbon disulphide, leading to the formation of pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-one derivatives (Deeb et al., 1991).
Pharmacological Evaluation
A study by Husain et al. (2017) involved the synthesis of novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities in experimental animals. This research aimed to develop safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).
Applications in Materials Science
Khanmohammadi and Darvishpour (2009) synthesized novel pyridazine-based azo chromophores, indicating applications in materials science, particularly in the development of dyes and pigments (Khanmohammadi & Darvishpour, 2009).
Corrosion Inhibition
Pyridazine derivatives have been studied for their potential as corrosion inhibitors. Khadiri et al. (2016) investigated the corrosion inhibition performances of three pyridazine derivatives for mild steel in 1 M HCl solution, demonstrating the diverse applications of these compounds in industrial contexts (Khadiri et al., 2016).
Biophysical Interactions
Al-Mehizia et al. (2019) explored the interaction between a pyrazoline pyridazine derivative and bovine serum albumin (BSA), contributing to the understanding of how these compounds interact at the molecular level (Al-Mehizia et al., 2019).
Propriétés
IUPAC Name |
5-phenyl-4H-thieno[2,3-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-2-4-11(5-3-1)14-9-10-6-7-15-12(10)8-13-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDVGXGATGGRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NN1C3=CC=CC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2636524.png)

![2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2636532.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)

![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)
